

Quantitative Analysis of Disperse Red 74 Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 74*

Cat. No.: *B3029303*

[Get Quote](#)

Application Note and Protocol

Abstract

This document provides a detailed methodology for the quantitative analysis of **Disperse Red 74**, a monoazo dye, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection. The protocol is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the quantification of this dye in various matrices, such as textiles and environmental samples. The described method utilizes a C18 column and a gradient elution program with a mobile phase consisting of acetonitrile and water. This application note also outlines procedures for sample preparation, standard solution preparation, and method validation.

Introduction

Disperse Red 74 (C.I. 113379; CAS No. 61703-11-5) is a synthetic dye belonging to the single azo class, widely used in the textile industry for dyeing polyester fibers^[1]. Due to its chemical structure, there is a potential for cleavage into aromatic amines, which necessitates robust analytical methods for its quantification to ensure product safety and regulatory compliance. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of dyes in various samples^{[2][3]}. This

application note details a specific RP-HPLC method for the quantitative analysis of **Disperse Red 74**.

Chemical and Physical Properties of Disperse Red 74

A summary of the key chemical and physical properties of **Disperse Red 74** is presented in Table 1. This information is critical for method development, particularly for selecting the appropriate solvent and detector wavelength.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₅ N ₅ O ₇	[1]
Molecular Weight	471.46 g/mol	[1]
CAS Number	61703-11-5	[1]
Class	Monoazo Dye	[1]
Appearance	Dark reddish-brown powder	[1]
Solubility	Soluble in ethanol and acetone	[1]
Maximum Absorption Wavelength (λ_{max})	496 nm	

Experimental Protocol

This section provides a detailed protocol for the quantitative analysis of **Disperse Red 74** using HPLC.

Materials and Reagents

- **Disperse Red 74** analytical standard (purity $\geq 95\%$)
- HPLC grade acetonitrile (ACN)
- HPLC grade methanol (MeOH)

- HPLC grade water (e.g., Milli-Q or equivalent)
- Formic acid (\geq 98%)
- 0.45 μ m syringe filters (e.g., PTFE or nylon)
- Volumetric flasks (Class A)
- Pipettes (calibrated)
- Analytical balance

Instrumentation and Chromatographic Conditions

An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required. The recommended chromatographic conditions are summarized in Table 2.

Parameter	Recommended Condition
HPLC Column	C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Program	See Table 3
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 °C
Detection Wavelength	496 nm

Gradient Elution Program

The recommended gradient elution program is detailed in Table 3. This program is designed to provide good resolution and peak shape for **Disperse Red 74**.

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	60	40
15.0	10	90
20.0	10	90
22.0	60	40
25.0	60	40

Preparation of Standard Solutions

Accurate preparation of standard solutions is crucial for quantitative analysis.

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of **Disperse Red 74** analytical standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and sonicate for 10-15 minutes to ensure complete dissolution. Make up to the mark with methanol and mix thoroughly. This stock solution should be stored in a dark, refrigerated container.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid). A typical calibration curve might include concentrations such as 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation (from Textile Matrix)

The following is a general procedure for the extraction of **Disperse Red 74** from a textile sample. The user should validate this procedure for their specific matrix.

- Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.
- Transfer the sample to a suitable extraction vessel (e.g., a 50 mL conical flask).
- Add 20 mL of methanol to the vessel.
- Sonicate the sample for 30 minutes at 50 °C.

- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

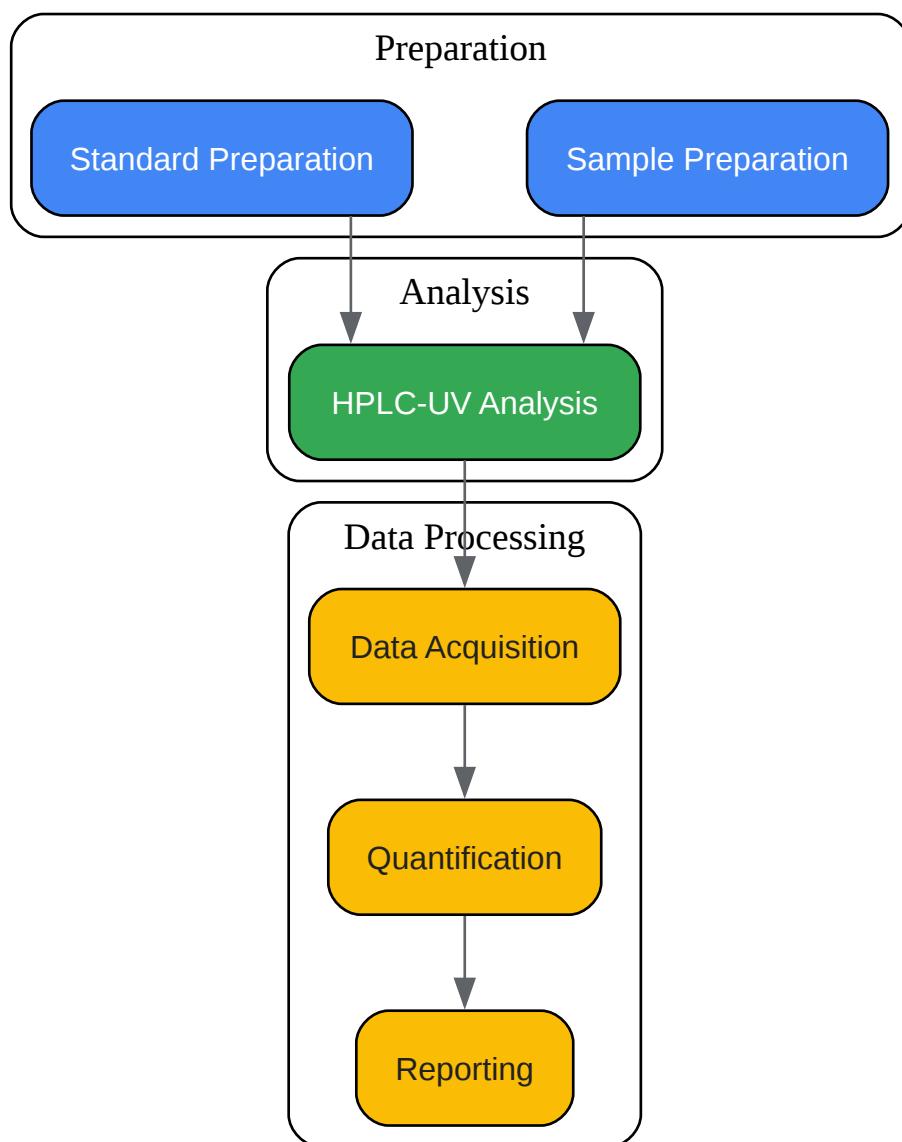
Method Validation

For reliable quantitative results, the analytical method should be validated according to ICH guidelines or internal standard operating procedures. The key validation parameters are summarized in Table 4.

Parameter	Description	Acceptance Criteria (Typical)
Linearity	The ability of the method to elicit test results that are directly proportional to the analyte concentration.	Correlation coefficient (r^2) > 0.995
Accuracy	The closeness of test results to the true value.	Recovery of 80-120%
Precision	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.	Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.	Signal-to-Noise ratio of 10:1
Specificity	The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.	Peak purity analysis, no interfering peaks at the retention time of the analyte

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured format. Table 5 provides an example of how to present the results for different

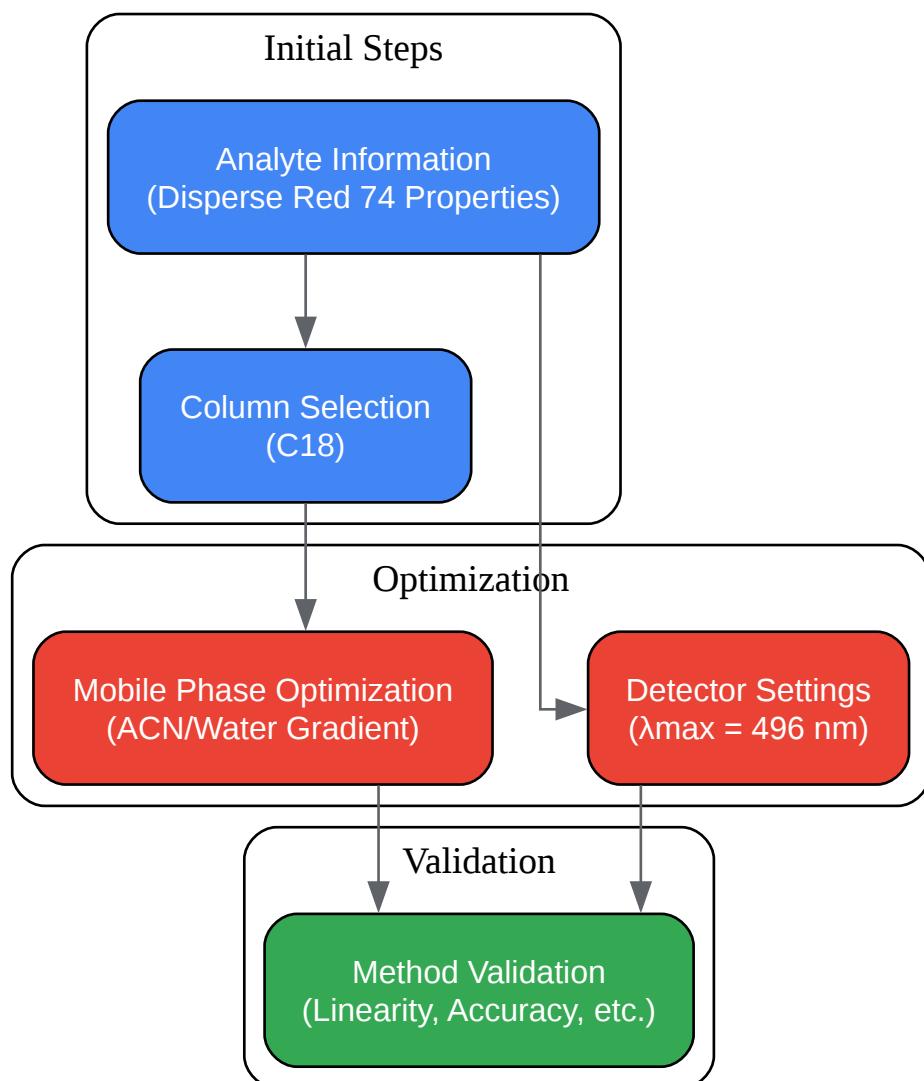

samples.

Sample ID	Retention Time (min)	Peak Area	Concentration (µg/mL)
Standard 1 (1 µg/mL)	[Insert Value]	[Insert Value]	1.0
Standard 2 (10 µg/mL)	[Insert Value]	[Insert Value]	10.0
Standard 3 (50 µg/mL)	[Insert Value]	[Insert Value]	50.0
Sample 1	[Insert Value]	[Insert Value]	[Calculate Value]
Sample 2	[Insert Value]	[Insert Value]	[Calculate Value]
Sample 3	[Insert Value]	[Insert Value]	[Calculate Value]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of **Disperse Red 74**.



[Click to download full resolution via product page](#)

Caption: Overall experimental workflow for **Disperse Red 74** analysis.

Logical Relationship of Method Development

The following diagram outlines the logical steps involved in developing the HPLC method.

[Click to download full resolution via product page](#)

Caption: Logical steps for HPLC method development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviariety.com [worlddyeviariety.com]

- 2. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- 3. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/benchchem.com)
- To cite this document: BenchChem. [Quantitative Analysis of Disperse Red 74 Using High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029303#quantitative-analysis-of-disperse-red-74-using-hplc>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com